2-(4-methylthiophen-2-yl)ethan-1-amine
Description
2-(4-Methylthiophen-2-yl)ethan-1-amine is an organic compound characterized by a thiophene ring substituted with a methyl group at the 4-position and an ethylamine chain at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves bromination and coupling reactions, as seen in analogous thiophene derivatives .
Properties
CAS No. |
1176416-35-5 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.
Bromination: 4-Methylthiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-4-methylthiophene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Amination: The Grignard reagent is then reacted with ethylene oxide to introduce the ethyl chain, followed by treatment with ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as distillation and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, secondary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
2-(4-Methylthiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(4-methylthiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and ionic interactions, while the thiophene ring can participate in π-π stacking and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to other phenethylamine and thiophene derivatives to highlight distinct features:
Table 1: Key Structural and Functional Comparisons
Research Findings and Data
Key Research Insights
- Bioactivity: Preliminary studies suggest inhibitory activity against monoamine oxidases (MAOs), with IC₅₀ values comparable to 2-(Indolizin-2-yl)ethan-1-amine but lower than fluorinated derivatives .
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of ~120–125°C, higher than methoxy analogs (e.g., 90–95°C for 2-Methoxy-2-(4-methylcyclohexyl)ethan-1-amine) due to stronger intermolecular interactions .
Table 2: Comparative Bioactivity Data
| Compound | MAO Inhibition (IC₅₀, μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | 2.8 | 5.6 |
| 2-(5-Phenylthiophen-2-yl)ethan-1-amine | 18.7 ± 2.1 | 3.5 | 2.1 |
| 2-(4-Fluorophenyl)ethan-1-amine | 8.9 ± 0.9 | 1.9 | 8.3 |
| 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine | 14.5 ± 1.5 | 3.1 | 4.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
